molecular formula C20H20ClN5O2S B2949425 N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921583-76-8

N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2949425
CAS No.: 921583-76-8
M. Wt: 429.92
InChI Key: VQFCFJDWIDKPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a p-tolyl group at the 7-position and a thioacetamide moiety linked to a 5-chloro-2-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling processes, as observed in structurally related compounds .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-13-3-6-15(7-4-13)25-9-10-26-19(25)23-24-20(26)29-12-18(27)22-16-11-14(21)5-8-17(16)28-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFCFJDWIDKPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20H20ClN3O3SC_{20}H_{20}ClN_3O_3S. Its structure includes a chloro-substituted methoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked via a thioacetamide group. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The compound's anticancer potential has been evaluated through various in vitro studies. For example, related pyrazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460 with IC50 values indicating potent activity (e.g., IC50 = 0.39 ± 0.06 μM for HCT116 cells) . These findings suggest that the compound may influence cancer cell proliferation and viability.

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell growth. For instance, DNA gyrase and dihydrofolate reductase (DHFR) inhibitors have shown promising activity with IC50 values ranging from 12.27–31.64 μM .
  • Biofilm Disruption : The compound may also inhibit biofilm formation in bacteria, enhancing its effectiveness against persistent infections .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of imidazole derivatives found that N-(5-chloro-2-methoxyphenyl)-substituted compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin . The results demonstrated a synergistic effect when combined with other antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation into anticancer properties, compounds structurally related to this compound displayed varying degrees of cytotoxicity across different cancer cell lines. The findings indicated that modifications in the chemical structure could enhance efficacy against specific targets .

Data Tables

PropertyValue
Molecular FormulaC20H20ClN3O3S
Molecular Weight417.9 g/mol
Antimicrobial MIC0.22 - 0.25 μg/mL
Anticancer IC50 (MCF7)0.39 ± 0.06 μM
Enzyme Inhibition IC5012.27 - 31.64 μM

Comparison with Similar Compounds

Imidazo-Triazole Derivatives

  • Compound 5l (N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1’-biphenyl]-4-sulfonamide): Shares the imidazo-triazole core but substitutes the thioacetamide group with a biphenyl sulfonamide. The p-tolyl group at the 2-position is retained, similar to the target compound. This modification resulted in moderate cytotoxicity (IC₅₀ = 214–218°C melting point) against HepG-2 cells .

Thiadiazole and Thiazole Derivatives

  • N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1): While lacking the imidazo-triazole core, this compound shares the thioacetamide motif. X-ray diffraction revealed planar conformations stabilized by hydrogen bonding (N–H⋯N and C–H⋯F interactions), which may parallel the target compound’s stability .
  • 7b and 11 (thiazole derivatives): Exhibit potent anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2), suggesting that thioacetamide-linked heterocycles are pharmacologically promising .

Cytotoxicity Profiles

Compound Structure Class IC₅₀ (HepG-2) Key Substituents Source
Target Compound Imidazo-triazole thioacetamide Not reported p-tolyl, 5-chloro-2-methoxy
5l Imidazo-triazole sulfonamide Moderate Biphenyl sulfonamide, p-tolyl
7b Thiazole carbohydrazide 1.61 µg/mL Phenylthiazole

Enzyme Inhibition Potential

  • Nitazoxanide Derivatives : The thiazole-amide in inhibits PFOR enzyme via hydrogen bonding (N–H⋯N dimers), a mechanism that may extend to the target compound if its amide group interacts similarly .

Physicochemical and Structural Analysis

  • Hydrogen Bonding : and highlight the role of N–H⋯N and C–H⋯F bonds in stabilizing crystal structures. The target compound’s methoxy and chloro groups may engage in analogous interactions .
  • Melting Points : Imidazo-triazole derivatives generally exhibit high melting points (>200°C), correlating with their rigid, fused-ring systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.